N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine
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Overview
Description
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine is a chemical compound with the molecular formula C7H9N5S and a molecular weight of 195.24486 g/mol . This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with two methyl groups attached to the nitrogen atoms at positions 5 and 5’ of the thiazole ring .
Preparation Methods
The synthesis of N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thioamide and amidine precursors under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Scientific Research Applications
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine can be compared with other thiazole and pyrimidine derivatives:
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities but differ in their functional groups and biological activities.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine and 5-methylpyrimidine-2,4-diamine have similar core structures but exhibit different chemical reactivities and applications.
This compound stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H9N5S |
---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
5-N,5-N-dimethyl-[1,3]thiazolo[5,4-d]pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H9N5S/c1-12(2)7-9-3-4-5(11-7)13-6(8)10-4/h3H,1-2H3,(H2,8,10) |
InChI Key |
UQYIJTRKEBHOPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)SC(=N2)N |
Origin of Product |
United States |
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